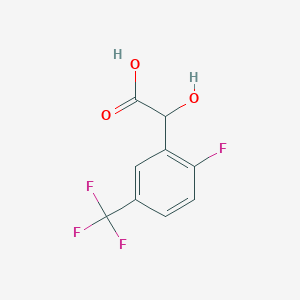
2-Fluoro-5-(trifluoromethyl)mandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(trifluoromethyl)mandelic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in aromatic coupling reactions .
Industrial Production Methods
Industrial production methods for such fluorinated compounds often involve large-scale reactions using specialized equipment to handle the highly reactive and sometimes hazardous reagents. The use of antimony fluoride or sulfur tetrafluoride for trifluoromethylation is common in industrial settings .
化学反应分析
Types of Reactions
2-Fluoro-5-(trifluoromethyl)mandelic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like bismuth, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Bismuth compounds.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of functionalized derivatives .
科学研究应用
2-Fluoro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:
作用机制
The mechanism by which 2-Fluoro-5-(trifluoromethyl)mandelic acid exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity to enzymes and receptors . The trifluoromethyl group can also enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
Trifluoromethylmandelic acid: Similar in structure but lacks the fluorine atom at the 2-position.
Fluoromandelic acid: Contains a fluorine atom but lacks the trifluoromethyl group.
Trifluoromethylphenylacetic acid: Similar functional groups but different core structure.
Uniqueness
2-Fluoro-5-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific reactivity .
属性
分子式 |
C9H6F4O3 |
|---|---|
分子量 |
238.14 g/mol |
IUPAC 名称 |
2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI 键 |
PIEPTZJJJAHBTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















